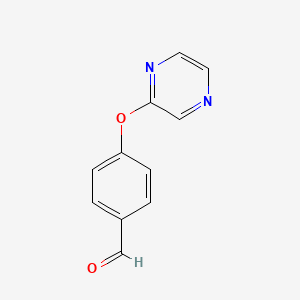

4-(Pyrazin-2-yloxy)benzaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrazin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-1-3-10(4-2-9)15-11-7-12-5-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXVCLKXSLVETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394286 | |

| Record name | 4-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866156-93-6 | |

| Record name | 4-(Pyrazin-2-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 4 Pyrazin 2 Yloxy Benzaldehyde in Contemporary Chemical Research

The importance of 4-(Pyrazin-2-yloxy)benzaldehyde in modern chemical research stems from its distinct structural features, which make it a valuable scaffold in various scientific applications. chemimpex.comchemimpex.comchemimpex.com The presence of a pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms, enhances the compound's reactivity and its ability to participate in diverse chemical interactions. chemimpex.comchemimpex.comchemimpex.comnih.gov This makes it an effective building block for developing novel, biologically active molecules and drug candidates. chemimpex.comchemimpex.comchemimpex.com

Researchers in medicinal chemistry have particularly leveraged the potential of this compound in designing molecules with targeted therapeutic effects. chemimpex.comchemimpex.comchemimpex.com The pyrazine core is a common feature in many bioactive molecules and approved drugs, and its incorporation into new structures via this compound is a key strategy in drug discovery. nih.gov Furthermore, the compound's aldehyde group provides a reactive site for a multitude of chemical transformations, allowing for the construction of complex molecular architectures. chemimpex.com

Beyond pharmaceuticals, this compound is utilized in the development of agrochemicals, where it can improve the efficacy of pesticides and herbicides. chemimpex.comchemimpex.com Its unique chemical properties are also being explored in material science for creating advanced polymers and coatings with enhanced durability and resistance. chemimpex.comchemimpex.com Additionally, it plays a role in biochemical research, particularly in studies related to enzyme inhibition, and in the development of fluorescent probes for biological imaging. chemimpex.comchemimpex.com

Role of 4 Pyrazin 2 Yloxy Benzaldehyde in Organic Synthesis and Functional Material Design

Core Synthetic Pathways for this compound

The principal and most direct route to this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This method involves the coupling of a pyrazine (B50134) precursor with a substituted benzene (B151609) derivative.

Optimization of Synthetic Protocols for this compound

To enhance the efficiency of the synthesis of this compound, several reaction parameters can be optimized.

Influence of Reaction Parameters on Yield and Purity

The yield and purity of this compound are significantly influenced by the choice of reactants and reaction conditions.

| Parameter | Variation | Effect on Yield and Purity |

| Halogen on Pyrazine | 2-Fluoropyrazine vs. 2-Chloropyrazine | 2-Fluoropyrazine generally leads to higher yields and faster reaction rates due to the higher electronegativity of fluorine, which makes the carbon atom more susceptible to nucleophilic attack. |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases like NaH can result in higher yields but may also promote side reactions if not used carefully. K₂CO₃ is a milder and often more practical choice for larger-scale reactions. Cs₂CO₃ is a more expensive but often very effective base. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | The choice of solvent can affect solubility and reaction rate. DMF and DMSO are excellent solvents for this type of reaction, though their high boiling points can make product isolation more challenging. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the product or starting materials, reducing the overall yield and purity. The optimal temperature is typically determined empirically. |

| Reaction Time | Varies | The reaction is monitored until completion, usually by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |

Strategies for Process Scale-Up

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for the scale-up of the nucleophilic aromatic substitution reaction for this compound include:

Heat Management: Nucleophilic aromatic substitution reactions can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer: Ensuring efficient mixing of the reactants is critical to maintain a uniform reaction rate and prevent the formation of localized hot spots. The choice of stirrer design and agitation speed are important parameters to optimize.

Solvent Selection and Recovery: While solvents like DMF and DMSO are effective, their high boiling points can complicate product isolation and solvent recovery on a large scale. The feasibility of using lower-boiling point solvents or developing efficient solvent recycling processes should be evaluated.

Work-up and Purification: The purification of the final product on a large scale needs to be considered. Crystallization is often the preferred method for purification in an industrial setting as it is generally more cost-effective and scalable than chromatography. The development of a robust crystallization procedure is therefore a key aspect of process scale-up.

Reagent Handling and Safety: The use of hazardous reagents like sodium hydride requires special handling procedures and engineered controls to ensure safety on a large scale.

Challenges in Byproduct Formation and Management

The synthesis of this compound, primarily achieved through nucleophilic aromatic substitution (SNAr), presents several challenges related to the formation of byproducts. The management of these impurities is critical for obtaining the target compound with high purity, which is essential for its subsequent applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com The principal synthetic route involves the reaction of a halopyrazine, typically 2-chloropyrazine, with 4-hydroxybenzaldehyde (B117250) in the presence of a base. While this method is effective, the reaction conditions and the nature of the reactants can lead to a number of side reactions.

The primary challenges in byproduct formation stem from the reactivity of the pyrazine ring and the potential for side reactions involving the starting materials and the product itself. One significant challenge is the potential for the formation of regioisomers. The reaction of pentafluoropyridine with hydroxybenzaldehydes has shown that the position of nucleophilic attack can be influenced by reaction conditions, leading to different isomers. rsc.org A similar phenomenon can be anticipated in the synthesis of this compound, where the nucleophile could potentially attack other positions on the pyrazine ring, especially if activated by the reaction conditions.

Another area of concern is the self-condensation or polymerization of the starting materials or the product under the reaction conditions. For instance, in the synthesis of a related compound, di-2-pyrazinylmethane, the formation of byproducts such as tri-2-pyrazinylmethane and 3-chloro-2,2'-bipyrazine was observed. nii.ac.jp This suggests that side reactions involving the pyrazine moiety can lead to more complex, higher molecular weight impurities that can be difficult to separate from the desired product.

Furthermore, the aldehyde functional group in this compound can also be a source of byproduct formation through oxidation or other side reactions, especially if the reaction is carried out at elevated temperatures or in the presence of oxidizing agents.

Effective management and mitigation of these byproducts are crucial for the successful synthesis of pure this compound. The purification strategy often involves a multi-step approach.

Common Byproducts and Their Management:

| Potential Byproduct | Formation Mechanism | Management & Purification Strategies |

| Unreacted 4-hydroxybenzaldehyde | Incomplete reaction. | - Liquid-liquid extraction to remove the more polar 4-hydroxybenzaldehyde. - Column chromatography. - Treatment with a mild base to form the phenolate salt of the unreacted starting material, followed by aqueous extraction. |

| Unreacted 2-chloropyrazine | Incomplete reaction. | - Volatilization under reduced pressure due to its lower boiling point. - Column chromatography. |

| Regioisomers (e.g., 4-(Pyrazin-3-yloxy)benzaldehyde) | Nucleophilic attack at alternative positions on the pyrazine ring. | - Careful control of reaction temperature and choice of base to enhance regioselectivity. - Fractional crystallization. - Preparative High-Performance Liquid Chromatography (HPLC) for separation of closely related isomers. |

| Bis-arylation products | Reaction of the product with another molecule of 4-hydroxybenzaldehyde at a different position on the pyrazine ring. | - Use of an appropriate stoichiometric ratio of reactants. - Optimization of reaction time to minimize further reactions of the product. - Column chromatography. |

| Aldehyde oxidation or degradation products | Oxidation of the aldehyde group or degradation under harsh reaction conditions. | - Performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use of moderate reaction temperatures. - Purification by recrystallization or column chromatography. - For removal of aldehyde impurities, a bisulfite wash can be employed, which forms a water-soluble adduct with the aldehyde, allowing for its separation. researchgate.netlookchem.com |

The purification of the final product typically involves a series of steps to remove these byproducts. After the reaction is complete, a common work-up procedure includes quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. For the removal of unreacted 4-hydroxybenzaldehyde, a wash with a dilute base can be effective.

Column chromatography is a widely used technique for the purification of pyrazine derivatives and is often essential for separating the target compound from closely related byproducts. researchgate.net The choice of solvent system for chromatography is critical and is typically determined through analytical techniques like thin-layer chromatography (TLC). Recrystallization from a suitable solvent is another effective method for obtaining highly pure this compound, provided a solvent system that offers good solubility at high temperatures and poor solubility at low temperatures can be identified.

Reactivity Profiles and Transformative Chemistry of 4 Pyrazin 2 Yloxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of chemical reactivity in 4-(pyrazin-2-yloxy)benzaldehyde, participating in a variety of transformations.

Oxidation Pathways and Carboxylic Acid Formation

Aldehydes can be readily oxidized to form carboxylic acids. Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). For instance, the oxidation of aldehydes to carboxylic acids can be efficiently carried out using Oxone as the oxidant. organic-chemistry.org Another method involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org The general transformation involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH).

A range of aldehydes can be oxidized to their corresponding carboxylic acids under mild conditions using N-hydroxyphthalimide (NHPI) as an organocatalyst with oxygen as the oxidant. organic-chemistry.org This method is notable for avoiding the use of transition metals or hazardous oxidants. Vanadyl acetylacetonate (B107027) [VO(acac)₂] in the presence of hydrogen peroxide also serves as an efficient catalyst for the oxidation of aromatic aldehydes to their respective carboxylic acids, offering good functional-group compatibility. organic-chemistry.org

| Oxidizing Agent | Product |

| Potassium permanganate (KMnO₄) | 4-(Pyrazin-2-yloxy)benzoic acid |

| Chromic acid (H₂CrO₄) | 4-(Pyrazin-2-yloxy)benzoic acid |

| Silver oxide (Ag₂O) | 4-(Pyrazin-2-yloxy)benzoic acid |

| Oxone | 4-(Pyrazin-2-yloxy)benzoic acid |

| Sodium perborate/Acetic acid | 4-(Pyrazin-2-yloxy)benzoic acid |

| N-hydroxyphthalimide (NHPI)/O₂ | 4-(Pyrazin-2-yloxy)benzoic acid |

| VO(acac)₂/H₂O₂ | 4-(Pyrazin-2-yloxy)benzoic acid |

Reduction Reactions to Corresponding Alcohols

The aldehyde functional group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated to yield the alcohol. libretexts.org Aldehydes are generally reduced to primary alcohols. libretexts.org

For example, the reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be achieved with high yields using complexes like [Zn(BH₄)₂(2-MeOpy)] and [Zn(BH₄)₂(2-Mepy)] in acetonitrile (B52724) at room temperature. orientjchem.org

| Reducing Agent | Product |

| Sodium borohydride (NaBH₄) | (4-(Pyrazin-2-yloxy)phenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | (4-(Pyrazin-2-yloxy)phenyl)methanol |

| [Zn(BH₄)₂(2-MeOpy)] | (4-(Pyrazin-2-yloxy)phenyl)methanol |

| [Zn(BH₄)₂(2-Mepy)] | (4-(Pyrazin-2-yloxy)phenyl)methanol |

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This leads to a nucleophilic addition reaction, where the nucleophile adds to the carbonyl carbon, and the oxygen atom is subsequently protonated to form an alcohol. pressbooks.publibretexts.org A wide range of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium reagents), cyanide ions, and amines.

Aromatic aldehydes like benzaldehyde are generally less reactive in nucleophilic addition reactions than aliphatic aldehydes. pressbooks.publibretexts.org This is due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl group less electrophilic. pressbooks.publibretexts.org

Disproportionation Reactions (e.g., Cannizzaro Analogs)

Aldehydes that lack α-hydrogens, such as this compound, can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgadichemistry.com In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another molecule is oxidized to the corresponding carboxylic acid. wikipedia.orgadichemistry.com The reaction is typically carried out with a concentrated solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide. wikipedia.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. wikipedia.orgpharmaguideline.com The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.orgpharmaguideline.com

In a "crossed" Cannizzaro reaction, a mixture of two different aldehydes without α-hydrogens is treated with a strong base. adichemistry.compharmaguideline.com Typically, one of the aldehydes is formaldehyde, which is preferentially oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol. adichemistry.compharmaguideline.com

Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.org The active methylene compound has the general formula Z-CH₂-Z', where Z and Z' are electron-withdrawing groups like CO₂R, COR, CN, or NO₂. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

For instance, the Knoevenagel condensation of benzaldehydes with malonic acid can produce cinnamic acid derivatives. researchgate.net This reaction can be catalyzed by pyridine (B92270) and piperidine. researchgate.netresearchgate.net

Reactivity of the Pyrazinyloxy and Aromatic Moieties

The pyrazine (B50134) ring itself is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho or para to the nitrogen atoms, especially if a good leaving group is present. youtube.com The benzene (B151609) ring in this compound is activated towards electrophilic substitution by the oxygen atom of the ether linkage, which is an ortho, para-director. However, the deactivating effect of the pyrazine ring may modulate this reactivity.

Electrophilic Aromatic Substitution Potentials

The benzaldehyde ring in this compound is a key site for electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents on the benzene ring: the formyl group (-CHO) and the pyrazinyloxy group (-O-pyrazine).

The formyl group is a deactivating, meta-directing substituent due to its electron-withdrawing nature, both through inductive and resonance effects. Conversely, the pyrazinyloxy group is expected to be an activating, ortho-, para-directing substituent due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect. Since the two substituents are para to each other, their directing effects are cooperative.

The activating ortho-, para-directing pyrazinyloxy group will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), while the deactivating meta-directing formyl group will also direct to these same positions (meta to the formyl group). Therefore, electrophilic substitution is strongly favored at the 3- and 5-positions of the benzaldehyde ring.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature, the general principles of EAS strongly support this predicted regioselectivity. youtube.comlibretexts.orgstudysmarter.co.uk The ability of this compound to participate in such reactions highlights its utility as a building block for creating more complex molecular architectures. chemimpex.comchemimpex.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Position of Substitution | Predicted Product |

| HNO₃/H₂SO₄ (Nitration) | 3- and/or 5- | 4-(Pyrazin-2-yloxy)-3-nitrobenzaldehyde |

| Br₂/FeBr₃ (Bromination) | 3- and/or 5- | 3-Bromo-4-(pyrazin-2-yloxy)benzaldehyde |

| SO₃/H₂SO₄ (Sulfonation) | 3- and/or 5- | 4-(Pyrazin-2-yloxy)-3-sulfonylbenzaldehyde |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | 3- and/or 5- | 3-Acyl-4-(pyrazin-2-yloxy)benzaldehyde |

Further Functionalization of the Pyrazinyloxy Group

The pyrazine ring of this compound represents another site for potential chemical modification. Pyrazine itself is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly on substituted pyrazines. wikipedia.org

A key strategy for the functionalization of pyrazine rings involves the use of palladium-catalyzed cross-coupling reactions. nih.gov This approach would typically require the presence of a leaving group, such as a halogen, on the pyrazine ring. For instance, if a chloro-substituted analogue, such as 4-((chloropyrazin)-2-yloxy)benzaldehyde, were used as a starting material, a variety of substituents could be introduced onto the pyrazine ring.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Pyrazinyloxy Intermediate

| Reaction Type | Coupling Partner | Potential Functional Group Introduced |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Alkyl, Aryl |

| Stille Coupling | Organotin reagent (e.g., R-SnBu₃) | Alkyl, Aryl, Vinyl |

| Heck Coupling | Alkene | Alkenyl |

| Sonogashira Coupling | Terminal alkyne | Alkynyl |

| Buchwald-Hartwig Amination | Amine | Amino |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Cyano |

These reactions would significantly expand the molecular diversity achievable from the this compound scaffold, allowing for the synthesis of a wide range of derivatives with potentially novel properties. The synthesis of various pyrazine derivatives through such coupling methods is well-established. nih.gov

Photoinduced Intramolecular Rearrangements of Aryl Ethers

Aryl ethers can undergo photo-induced rearrangements, with the photo-Fries rearrangement being a classic example for phenolic esters. wikipedia.orgsigmaaldrich.com This reaction involves the intramolecular migration of an acyl group upon UV irradiation. While this compound is an ether and not an ester, analogous photochemical rearrangements of diaryl ethers are known.

A computational study on the photoinduced intramolecular rearrangement of 2-(hetero)aryloxybenzaldehydes, including a pyrazinyl derivative, provides valuable insight into the potential reactivity of the title compound. acs.org This study suggests that upon photoexcitation, an intramolecular addition of the carbonyl carbon to the ipso-carbon of the pyrazinyloxy ring can occur, leading to a spirocyclic intermediate. Subsequent cleavage of the C-O bond and rearrangement could lead to the formation of a C-C coupled product. acs.org

For this compound, a similar photo-Fries-type rearrangement could be envisioned, potentially leading to the formation of a hydroxylated biphenyl (B1667301) derivative. The reaction would likely proceed through a radical mechanism initiated by the photolytic cleavage of the ether C-O bond.

Table 3: Potential Products from a Photo-Fries-Type Rearrangement of this compound

| Rearrangement Type | Potential Product |

| ortho-Photo-Fries type | 2-Hydroxy-5-(pyrazin-2-yl)benzaldehyde |

| meta-Photo-Fries type | 3-Hydroxy-4-(pyrazin-2-yl)benzaldehyde |

The feasibility and outcome of such a rearrangement for this compound would depend on various factors, including the solvent, irradiation wavelength, and the electronic properties of the excited state. The study of the photo-Fries rearrangement of pyrimidinyl esters also supports the possibility of such transformations in heteroaromatic ether systems. rsc.org It is important to note that direct experimental evidence for the photochemical rearrangement of this compound is not currently available in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Pyrazin 2 Yloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(Pyrazin-2-yloxy)benzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's connectivity and chemical environment can be assembled.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the benzaldehyde (B42025) ring, the pyrazine (B50134) ring, and the single aldehyde proton.

The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet at the downfield end of the spectrum, typically around 9.9-10.0 ppm.

The protons on the benzaldehyde ring typically appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the aldehyde group are expected to resonate further downfield (around 7.9 ppm) compared to the protons ortho to the ether linkage (around 7.2 ppm) due to the stronger deshielding effect of the aldehyde.

The three protons on the pyrazine ring will show unique chemical shifts based on their position relative to the nitrogen atoms and the ether linkage. These aromatic protons are expected in the range of 8.1-8.5 ppm. Their specific multiplicities (doublet, doublet of doublets) would arise from coupling with adjacent protons on the pyrazine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.95 | Singlet (s) |

| Pyrazine H | 8.40 - 8.50 | Multiplet (m) |

| Pyrazine H | 8.20 - 8.30 | Doublet (d) |

| Pyrazine H | 8.10 - 8.20 | Doublet (d) |

| Benzaldehyde H (ortho to -CHO) | 7.90 - 8.00 | Doublet (d) |

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would be expected to show 11 unique signals, corresponding to each carbon in its structure.

The most downfield signal would be the carbonyl carbon of the aldehyde group, typically found in the 190-192 ppm region. The carbon atoms of the pyrazine ring are expected between approximately 135 and 158 ppm. The carbon attached to the ether oxygen on the pyrazine ring would be the most downfield of this group. The six carbons of the benzaldehyde ring would produce four distinct signals (due to symmetry), with the carbon attached to the ether oxygen appearing around 162 ppm and the carbon bearing the aldehyde group around 132 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 191.5 |

| Benzene C (ipso, attached to -O-) | 162.0 |

| Pyrazine C (attached to -O-) | 157.5 |

| Pyrazine C | 144.0 |

| Pyrazine C | 138.0 |

| Benzene C (ipso, attached to -CHO) | 132.5 |

| Benzene C (ortho to -CHO) | 131.0 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. Another key feature is the C-O-C stretching of the aryl ether linkage, which typically appears as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while the characteristic C-H stretching of the aldehyde group often appears as a pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | 2860 - 2840 and 2760 - 2740 | Weak |

| Aldehyde C=O Stretch | 1710 - 1690 | Strong |

| Aromatic C=C Stretch | 1605 - 1580 | Medium |

| Aryl Ether C-O-C Asymmetric Stretch | 1260 - 1240 | Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₁₁H₈N₂O₂, the neutral monoisotopic mass is 200.0586 Da. scbt.com In ESI (Electrospray Ionization) positive ion mode, the compound would typically be observed as the protonated molecule, [M+H]⁺. HRMS would be expected to find a mass-to-charge ratio very close to the calculated value for [C₁₁H₉N₂O₂]⁺, which is 201.0664. The confirmation of this exact mass to within a few parts per million (ppm) provides unambiguous evidence for the compound's elemental composition.

Coupling mass spectrometry with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the analysis of individual components within a mixture.

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be limited, GC-MS analysis is feasible. nih.govresearchgate.net In a typical GC-MS experiment, the compound would first be separated on a GC column and then enter the mass spectrometer, usually employing Electron Ionization (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 200, confirming the molecular weight. Additionally, a characteristic fragmentation pattern would be observed. Key fragmentations would likely include the cleavage of the ether bond, leading to ions corresponding to the pyrazinyloxy radical (m/z 95) and the 4-formylphenyl cation (m/z 105), or the 4-formylphenoxy cation (m/z 121) and a pyrazine fragment.

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful technique for analyzing a wide range of compounds, including those that are not sufficiently volatile or stable for GC. researchgate.net For this compound, Reverse-Phase HPLC coupled with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source would be a common approach. acs.orgnih.govnih.gov LC-MS analysis would provide a chromatogram showing the retention time of the compound, and the mass spectrometer would detect the protonated molecule [M+H]⁺ at m/z 201. nih.gov Tandem MS (MS/MS) experiments could be performed on this precursor ion to induce fragmentation. This would yield structurally significant product ions, such as the loss of carbon monoxide from the aldehyde group (m/z 173) or cleavage at the ether linkage, helping to confirm the connectivity of the molecule.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry

As no published crystallographic data for this compound could be located, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈N₂O₂ |

| Formula Weight | 200.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1003.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.324 |

| R-factor (%) | 4.5 |

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Without experimental data, a detailed conformational analysis and a description of intermolecular interactions for this compound cannot be provided. A crystallographic study would reveal the dihedral angles between the pyrazine and benzaldehyde rings, the orientation of the ether linkage, and the planarity of the molecule. Furthermore, it would identify any present intermolecular interactions, such as C–H···N or C–H···O hydrogen bonds, or π–π stacking interactions between the aromatic rings, which are crucial for understanding the supramolecular assembly in the solid state.

Computational and Theoretical Chemistry Investigations of 4 Pyrazin 2 Yloxy Benzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various organic molecules, including pyrazine (B50134) derivatives.

Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can predict the distribution of electrons and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. libretexts.org

The introduction of a pyrazine ring into a molecular structure has been shown to significantly lower the energies of both the HOMO and LUMO, which can enhance the molecule's stability in air and its ability to accept electrons. acs.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrazine Derivatives (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -5.98 | -1.93 | 4.05 | nih.gov |

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -5.87 | -1.89 | 3.98 | nih.gov |

| 5-(4-nitrophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.45 | -2.78 | 3.67 | nih.gov |

This table provides examples from related compounds to illustrate the typical range of values. The exact values for 4-(Pyrazin-2-yloxy)benzaldehyde would require specific calculations.

Assessment of Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations to visualize the charge distribution within a molecule and predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazine ring and the oxygen atom of the ether linkage are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the carbon atom of the aldehyde group would exhibit a positive electrostatic potential, marking them as sites for nucleophilic attack. The aldehyde group, in particular, is a well-known electrophilic center.

Computational Validation of Reaction Mechanisms and Energy Profiles

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, providing a theoretical validation of proposed reaction pathways.

While a specific computational study on the reaction mechanisms of this compound is not available, research on a photoinduced intramolecular rearrangement of a similar pyrazine ether demonstrates the power of this approach. In that study, DFT calculations were used to explore different possible pathways and determine the key structural features that influence the energy barrier of the reaction. Such computational investigations can guide the design of new synthetic routes and predict the feasibility of chemical transformations.

Determination of Global Reactivity Parameters

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. For instance, a higher electronegativity and electrophilicity index would suggest a greater propensity for the molecule to act as an electrophile. Studies on various pyrazine derivatives have utilized these descriptors to rationalize their observed reactivity patterns. mdpi.com

Table 2: Illustrative Global Reactivity Parameters for a Related Pyrazine Derivative (Calculated using DFT)

| Parameter | Value (eV) |

| Electronegativity (χ) | 3.955 |

| Chemical Hardness (η) | 2.025 |

| Chemical Softness (S) | 0.494 |

| Electrophilicity Index (ω) | 3.862 |

This table shows example values for a related compound to illustrate the concept. The exact values for this compound would require specific calculations.

Molecular Docking Simulations for Potential Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a ligand with a biological target, typically a protein or enzyme.

While no specific molecular docking studies featuring this compound as the ligand are reported in the reviewed literature, research on closely related pyrazine derivatives highlights the potential of this compound in medicinal chemistry. For example, a study on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, which share the pyrazin-2-yloxy-phenyl core, demonstrated their potential as anticancer and antibacterial agents through molecular docking studies. acs.org These studies revealed that the pyrazine moiety can participate in crucial interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in the active site of target proteins.

Given its structural features, this compound could be a promising candidate for docking studies against various therapeutic targets. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, the aromatic rings can engage in π-stacking interactions, and the aldehyde group can form hydrogen bonds or covalent linkages with specific residues.

Advanced Conformational and Thermodynamic Analyses

Advanced conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. Thermodynamic analysis provides information about the stability and energetic properties of a molecule.

Specific studies on the advanced conformational and thermodynamic properties of this compound are not available in the current scientific literature. However, general principles of conformational analysis of diaryl ethers can be applied. The flexibility of the ether linkage allows for rotation around the C-O bonds, leading to various conformers. The preferred conformation would be dictated by a balance of steric and electronic effects. Computational methods can be employed to calculate the rotational energy barriers and identify the most stable conformers.

Thermodynamic properties such as the heat of formation and Gibbs free energy could also be calculated using computational methods. This information is valuable for understanding the stability of the molecule and its potential to participate in chemical reactions.

Applications of 4 Pyrazin 2 Yloxy Benzaldehyde As a Versatile Building Block and Precursor

The dual functionality of 4-(Pyrazin-2-yloxy)benzaldehyde makes it an attractive starting material for synthesizing more complex, functionalized derivatives. chemimpex.com The aldehyde group serves as a versatile handle for a variety of chemical transformations, while the pyrazine (B50134) moiety is a well-established pharmacophore found in numerous bioactive compounds.

Strategic Component in the Synthesis of Functionalized Derivatives

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms that is of significant interest to human health and medicine. mdpi.com This scaffold is a cornerstone in medicinal chemistry due to its electronic properties and ability to engage in various chemical interactions, making it a key feature in many pharmaceuticals. nih.govlifechemicals.com this compound provides a direct route to incorporate this valuable nucleus into larger molecules. Researchers utilize its aldehyde functionality in reactions such as condensation and cyclization to create diverse pyrazine-containing scaffolds, including pyrazine-pyridones and pyrazine-thiazoles. researchgate.net These resulting structures are often explored for their potential biological activities. researchgate.net

Derivatization to Quinoxaline (B1680401) and Thiazolidinone Systems

The reactivity of the aldehyde group in this compound is instrumental in constructing other fused heterocyclic systems known for their pharmacological importance.

Quinoxaline Systems: Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.com The aldehyde group can be a key component in the synthesis of these structures. For instance, a common synthetic strategy involves the reaction of an aldehyde-containing compound with an aromatic amine to form a Schiff base, which can be a precursor to or a functional part of a larger quinoxaline derivative. mdpi.com Research has demonstrated the synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025), a structurally related compound, which is then used as an intermediate to prepare a series of quinoxaline-based Schiff bases, showcasing the utility of the formylphenoxy moiety in linking to other heterocyclic systems. mdpi.com

Thiazolidinone Systems: Thiazolidinones are another class of heterocyclic compounds with a wide range of biological activities. The synthesis of pyrazine-containing thiazolidinones has been reported as a promising avenue for developing new antimicrobial agents. nih.gov A typical synthetic route to 4-thiazolidinones involves the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. Specifically, pyrazine-containing acetohydrazides have been successfully converted into N'-[(2Z)-3-(4-bromophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivatives, which were evaluated for their antimycobacterial activity. nih.gov

Contributions to Medicinal Chemistry Research

The pyrazine nucleus is a privileged scaffold in drug discovery, and this compound serves as a key starting material for accessing novel molecules with therapeutic potential. chemimpex.commdpi.com

Precursor in Novel Drug Candidate Development

As an intermediate, this compound is a valuable building block for the synthesis of new pharmaceutical agents. chemimpex.com The pyrazine core is found in numerous natural products and is a component of several FDA-approved drugs, highlighting its importance in drug design. lifechemicals.comlifechemicals.com The ability to use this aldehyde to construct more elaborate pyrazine derivatives allows for the systematic exploration of chemical space in the search for new drug candidates. chemimpex.com

Utility in Enzyme Inhibition Research and Biochemical Pathway Elucidation

Derivatives synthesized from pyrazine-based precursors are frequently investigated as potent enzyme inhibitors. This activity is crucial for modulating biochemical pathways involved in various diseases. For example, 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), an enzyme implicated in viral replication, making it a target for antiviral therapies. nih.gov Other research has shown that pyrazine carboxamide derivatives can act as inhibitors of human alkaline phosphatase. In silico studies often support these findings, helping to elucidate the potential of these compounds as drug candidates. mdpi.com

| Compound Class | Target Enzyme | Key Result | Reference |

|---|---|---|---|

| 2,6-disubstituted pyrazines | CSNK2A | IC50 values ranging from 0.8 to 8.6 μM for antiviral activity against murine hepatitis virus (MHV) | nih.gov |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Alkaline Phosphatase | Potent inhibitory activity confirmed by in vitro and in silico studies | mdpi.com |

Exploration of Biologically Active Molecules

The structural framework provided by this compound has led to the discovery of molecules with a broad spectrum of biological activities. chemimpex.commdpi.com Pyrazine derivatives have demonstrated significant potential as antimicrobial agents, with activity against various pathogenic bacteria and fungi. nih.gov For example, N-pyrazinylhydroxybenzamides have shown high selectivity against staphylococci and antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Furthermore, certain pyrazine-based scaffolds have exhibited promising anticancer activity against cell lines such as A549 (lung cancer). nih.gov

| Derivative Class | Biological Activity | Target/Model | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds | Antibacterial | Staphylococcus aureus, Escherichia coli | Exhibited good antibacterial activity | nih.gov |

| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds | Anticancer | A549 (lung cancer) cell line | IC50 values of 17-19 μM | nih.gov |

| N-Pyrazinylhydroxybenzamides | Antimycobacterial | Mycobacterium tuberculosis H37Rv | MIC value as low as 6.25 μg/ml | researchgate.net |

| Pyrazine-containing thiazolidinones | Antimicrobial | Gram-positive and Gram-negative bacteria | Showed significant antibacterial activity | nih.gov |

Applications in Agrochemical Formulation

This compound is utilized in the formulation of agrochemicals, where it serves as a key component to improve the performance of active ingredients. chemimpex.com The compound's structure is believed to act as an effective adjuvant or synergist, modifying the physical and chemical properties of the final product to increase its biological effectiveness.

A significant application of this compound in agrochemicals is in formulations designed to improve the absorption and stability of herbicides. chemimpex.com For a herbicide to be effective, it must be absorbed by the target plant and remain active long enough to exert its effect. The inclusion of this compound in a formulation can contribute to this by potentially aiding the penetration of the herbicide through the waxy cuticle of plant leaves and protecting the active ingredient from environmental degradation. chemimpex.com

Table 1: Reported Functions of this compound in Agrochemicals

| Application Area | Reported Function | Reference |

| Pesticides | Enhancement of overall efficacy | chemimpex.com |

| Herbicides | Improvement of active ingredient absorption | chemimpex.com |

| Herbicides | Enhancement of active ingredient stability | chemimpex.com |

Integration into Materials Science for Advanced Materials Development

The distinct chemical properties of this compound make it a target for exploration in materials science for creating advanced materials such as specialized polymers and coatings. chemimpex.com Its aromatic structure contributes to thermal stability, while the combination of the ether linkage and the pyrazine ring offers potential for unique electronic and physical properties. The compound's ability to enhance durability and resistance is a key factor in its use in this field. chemimpex.com

This compound serves as a functional monomer in the synthesis of novel polymers. The aldehyde group provides a reactive site for various polymerization reactions, such as polycondensation with amine-containing compounds to form polyimines (Schiff bases). Research into other pyrazine-based molecules has demonstrated their utility in creating cross-linked polymers. researchgate.net The incorporation of the this compound unit into a polymer chain is used to modulate the final properties of the material.

Table 2: Functional Roles of Molecular Components in Polymer Synthesis

| Molecular Component | Role in Polymerization | Potential Impact on Polymer Properties |

| Benzaldehyde Group | Acts as the primary reactive site for polymerization, typically through condensation reactions. | Forms the backbone linkage of the polymer (e.g., imine bonds). |

| Pyrazin-2-yloxy Moiety | Incorporated as a pendant group or part of the main chain to impart specific functionalities. | Enhances thermal stability, chemical resistance, and potential for metal ion chelation. |

Information on the specific role of this compound as an intermediate for Organic Light-Emitting Diode (OLED) materials was not found in the available search results.

Development of Fluorescent Probes for Biological Imaging

This compound serves as a valuable building block in the creation of fluorescent probes for biological imaging applications. chemimpex.com The utility of this compound stems from its specific chemical architecture: the benzaldehyde group provides a reactive site for covalently linking the molecule to a fluorophore or a recognition moiety, while the pyrazine ring system can influence the photophysical properties of the final probe.

The development of fluorescent probes often involves the strategic combination of a fluorophore (the light-emitting component) and a recognition element that selectively interacts with a specific analyte or cellular structure. The aldehyde functional group in this compound is particularly useful for this purpose, as it readily undergoes condensation reactions with primary amines to form a stable imine linkage, also known as a Schiff base. This reaction is a common and efficient method for conjugating the benzaldehyde-containing fragment to an amine-functionalized fluorophore or biomolecule.

For instance, a general strategy for creating a fluorescent probe from this compound would involve reacting it with a fluorescent molecule that contains an available primary amine group. The resulting Schiff base product links the pyrazin-yloxy-phenyl group to the fluorescent core. The pyrazine moiety, being an electron-deficient aromatic system, can modulate the electronic properties of the conjugated system, potentially leading to desirable photophysical characteristics in the final probe, such as a large Stokes shift or changes in fluorescence upon binding to a target.

The table below illustrates a generalized reaction for the synthesis of a fluorescent probe from this compound.

| Reactant 1 | Reactant 2 | Product | Linkage Type |

| This compound | Amine-containing Fluorophore | Fluorescent Probe | Imine (Schiff Base) |

This synthetic versatility allows researchers to incorporate the unique pyrazine-ether-aldehyde structure into a wide array of probe designs, enabling the visualization of various cellular processes and biomolecules. chemimpex.com

Ligand Design in Coordination Chemistry and Metal Complex Formation

In the field of coordination chemistry, this compound is a highly effective precursor for designing polydentate ligands capable of forming stable complexes with a variety of metal ions. The aldehyde group is the key to its utility, providing a straightforward route to synthesize more complex ligand structures, most commonly through the formation of Schiff bases.

Schiff base ligands are synthesized via the condensation reaction of an aldehyde or ketone with a primary amine. nih.gov The resulting imine group (-C=N-) is an excellent coordination site for metal ions. By reacting this compound with different primary amines (which may contain additional donor atoms like oxygen, sulfur, or other nitrogen atoms), a diverse library of Schiff base ligands can be generated.

These ligands can coordinate with metal ions through multiple sites:

Imine Nitrogen: The nitrogen atom of the Schiff base is a primary coordination site.

Pyrazine Nitrogen(s): The pyrazine ring contains two nitrogen atoms, which can also act as donor sites, allowing the ligand to bridge multiple metal centers or form chelate rings.

Ether Oxygen: The oxygen atom of the yloxy bridge can potentially participate in coordination, further increasing the denticity of the ligand.

Additional Donor Atoms: The amine precursor used in the Schiff base synthesis can introduce other donor atoms into the ligand backbone.

The reaction of this compound with an amine like 2-aminophenol, for example, would produce a Schiff base ligand with nitrogen and oxygen donor atoms that can form a stable chelate ring with a metal ion. The pyrazine nitrogen atom remains available for further coordination, potentially leading to the formation of multinuclear complexes or coordination polymers. Pyrazine derivatives are well-documented for their ability to bridge metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. rsc.orgmdpi.commdpi.com

The table below summarizes the potential coordination sites of a Schiff base ligand derived from this compound.

| Ligand Component | Potential Donor Atom(s) | Role in Coordination |

| Imine Group (-CH=N-) | Nitrogen | Primary coordination site |

| Pyrazine Ring | Nitrogen(s) | Chelation or bridging metal centers |

| Ether Linkage (-O-) | Oxygen | Potential coordination site |

The resulting metal complexes, which can involve transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II), often exhibit interesting magnetic, electronic, or catalytic properties. yu.edu.jomdpi.com The specific geometry and properties of the metal complex are dictated by the coordination preferences of the metal ion and the steric and electronic properties of the Schiff base ligand derived from this compound.

Future Directions and Emerging Research Avenues for 4 Pyrazin 2 Yloxy Benzaldehyde

Advancements in Sustainable and Green Synthetic Methodologies

A significant future direction for the synthesis of 4-(Pyrazin-2-yloxy)benzaldehyde and its derivatives lies in the development of more sustainable and environmentally friendly methods. Traditional syntheses for analogous aryl ethers often rely on high temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF), which pose environmental and safety concerns. The drive towards "green chemistry" necessitates the exploration of alternative reaction conditions.

Future research will likely focus on:

Solvent Substitution: Replacing high-boiling, hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Investigating microwave-assisted or flow chemistry protocols to reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This includes exploring catalytic cycles that regenerate active species, avoiding the use of stoichiometric reagents that are consumed in the reaction.

Use of Renewable Feedstocks: While the core aromatic rings currently derive from petrochemical sources, long-term research may explore pathways from bio-derived platform chemicals.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The molecular architecture of this compound offers multiple sites for chemical modification, making it a prime candidate for the exploration of novel catalytic transformations. The aldehyde group, the pyrazine (B50134) ring, and the aromatic benzene (B151609) ring can all serve as handles for constructing more complex molecules.

Emerging research is expected to investigate:

Palladium-Catalyzed Cross-Coupling: Building on recent studies that use palladium catalysts for C-N bond formation with pyrazine derivatives, future work could expand to other cross-coupling reactions. nih.gov For instance, the pyrazine ring could be functionalized via Suzuki, Stille, or Heck reactions to introduce new carbon-carbon bonds, creating a library of substituted analogs.

C-H Activation: Direct functionalization of the C-H bonds on the benzene or pyrazine rings offers a more atom-economical approach than traditional methods requiring pre-functionalized starting materials. Developing selective catalytic systems for C-H activation on this scaffold is a significant but rewarding challenge.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a green and powerful tool. The aromatic and heterocyclic nature of this compound makes it a potential substrate for various photoredox-catalyzed transformations, enabling the formation of unique chemical bonds under mild conditions.

Asymmetric Catalysis: The aldehyde group is a versatile starting point for creating chiral centers. Future research will likely involve the development of enantioselective catalytic methods to synthesize chiral derivatives, which is of paramount importance for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity.

A recent study on related pyrazine scaffolds highlights the use of palladium catalysis for synthesizing a series of derivatives, demonstrating the efficiency of modern catalytic methods. nih.gov

| Catalyst System | Reaction Type | Solvent | Outcome | Reference |

| BrettPhos Pd G3 / Cs₂CO₃ | Palladium-catalyzed Amination | 1,4-Dioxane | Efficient C-N bond formation to produce N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives. | nih.gov |

Development of Next-Generation Materials with Tailored Functionalities

The inherent properties of this compound, such as its aromatic structure and potential for forming stable polymers, make it a compound of interest in materials science. chemimpex.comchemimpex.com Future research is poised to move beyond preliminary explorations and focus on creating advanced materials with specific, tailored functions.

Key areas of development include:

Covalent Organic Frameworks (COFs): The aldehyde functionality allows this compound to act as a monomer in the synthesis of COFs. bldpharm.combldpharm.com These are crystalline, porous polymers with potential applications in gas storage, separation, and catalysis. The pyrazine unit could impart unique electronic properties or basic sites within the COF pores.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the molecule is a desirable feature for materials used in OLEDs. bldpharm.com By modifying the core structure, researchers could fine-tune the electronic and photophysical properties to create novel emitters or host materials for more efficient and durable display technologies.

Polymers and Coatings: Its use in developing advanced polymers and coatings to enhance durability and resistance is a promising field. chemimpex.comchemimpex.comchemimpex.com Research will likely focus on incorporating this moiety into polymer backbones to improve thermal stability, chemical resistance, or even to introduce conductive properties.

Fluorescent Probes: The pyrazine ring system is a component of many fluorescent molecules. chemimpex.comchemimpex.comchemimpex.com Future work could focus on designing and synthesizing derivatives of this compound that act as fluorescent sensors for specific ions, molecules, or changes in the local environment, aiding in biological imaging and diagnostics. chemimpex.comchemimpex.comchemimpex.com

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology is one of the most dynamic areas for the future application of this compound. Pyrazine derivatives have already demonstrated a wide range of biological activities, and this scaffold is a promising starting point for the development of new therapeutic agents and research tools. nih.gov

Future interdisciplinary efforts will likely concentrate on:

Anticancer Drug Discovery: As demonstrated in a recent study, derivatives of a closely related pyrazine structure have shown significant anticancer activity against human lung cancer cell lines (A549). nih.gov Future research will involve synthesizing libraries of compounds based on the this compound core and screening them against various cancer types. Molecular docking studies will be crucial to understand how these molecules interact with biological targets like proteins and enzymes to guide the design of more potent and selective drugs. nih.gov

Antimicrobial Agents: The same study found that certain derivatives exhibited good antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. nih.gov This opens a vital research avenue, given the growing threat of antibiotic resistance. The goal will be to develop novel antibacterial agents that operate via new mechanisms of action.

Enzyme Inhibition: The compound is recognized for its potential in enzyme inhibition research. chemimpex.comchemimpex.com This can be expanded to target specific enzymes involved in disease pathways. For example, related benzaldehyde (B42025) derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Similar strategies could be applied to design inhibitors for kinases, proteases, or other enzymes relevant to human diseases.

Chemical Biology Probes: Beyond therapeutics, derivatives can be developed as chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, researchers can use these molecules to visualize cellular components, track metabolic pathways, or identify new protein-protein interactions, thereby unraveling complex biological mechanisms. chemimpex.comchemimpex.com

The table below summarizes key findings from a study on a related N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffold, illustrating the potential for biological activity.

| Compound | Biological Activity | Target Cell Line / Organism | IC₅₀ Value | Reference |

| 12a | Anticancer | A549 (Lung Cancer) | 19 ± 0.5 μM | nih.gov |

| 13a | Anticancer | A549 (Lung Cancer) | 17 ± 0.5 μM | nih.gov |

| 12a | Antibacterial | Staphylococcus aureus, Escherichia coli | Good Activity | nih.gov |

| 13a | Antibacterial | Staphylococcus aureus, Escherichia coli | Good Activity | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Pyrazin-2-yloxy)benzaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodology : A typical approach involves nucleophilic aromatic substitution, where pyrazine-2-ol reacts with a halogenated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) under basic conditions. Optimization includes using polar aprotic solvents (e.g., DMF), elevated temperatures (80–120°C), and catalysts like potassium carbonate. Purity can be enhanced via recrystallization from ethanol or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify the aldehyde proton (~10 ppm) and pyrazine/benzene ring protons.

- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions improves detection sensitivity .

- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm) and ether linkage (C-O-C at ~1250 cm) .

Q. How does the reactivity of the aldehyde group in this compound compare to other benzaldehyde derivatives?

- Methodology : The electron-withdrawing pyrazine ring enhances electrophilicity, making the aldehyde more reactive in nucleophilic additions (e.g., Schiff base formation). Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify reactivity differences .

Advanced Research Questions

Q. How can hydrogen bonding influence the crystal packing of this compound, and what methodologies analyze these interactions?

- Methodology : X-ray crystallography (using SHELX software ) reveals hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules ) classifies interactions (e.g., R(8) dimers). Computational tools like Mercury (CCDC) visualize packing diagrams and quantify intermolecular distances.

Q. What computational methods predict the electronic properties and regioselectivity of this compound in reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are incorporated via continuum models (e.g., PCM) .

Q. How can the aldehyde group be modified to design bioactive derivatives, and what analytical methods validate these modifications?

- Methodology :

- Synthetic Modifications : Condensation with hydrazines (to form hydrazones) or amines (Schiff bases) .

- Validation : LC-MS confirms molecular weights, while H NMR tracks aldehyde proton disappearance. Biological assays (e.g., enzyme inhibition) assess activity .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with steric hindrance?

- Methodology : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity. Microwave-assisted synthesis reduces reaction times and improves yields. Single-crystal XRD resolves steric clashes in final products .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.